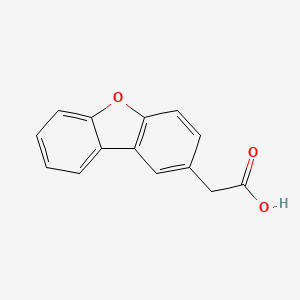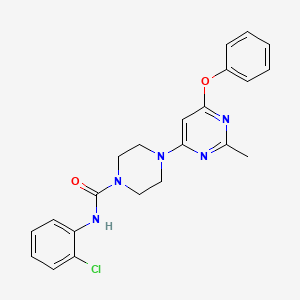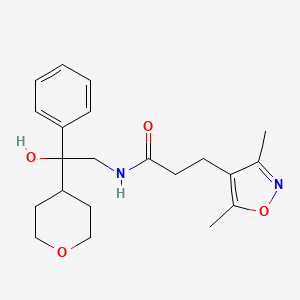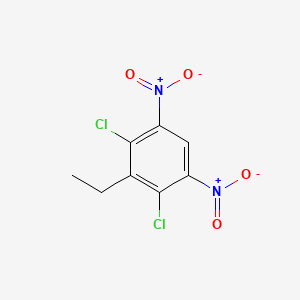
Ethyl 4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-oxobutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-oxobutanoate hydrochloride is a useful research compound. Its molecular formula is C16H25ClN2O4S and its molecular weight is 376.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Ethyl 4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-oxobutanoate hydrochloride, a compound related to thiophene and piperazine derivatives, has been utilized in various chemical reactions. For instance, it reacts with secondary amines to produce 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, highlighting its reactivity in producing novel compounds (Vasileva et al., 2018).
Antimicrobial Properties
- Compounds related to this compound have demonstrated significant antimicrobial properties. For example, derivatives containing the thiophen-2-yl and piperazine groups have shown potent activity against various bacterial strains, including Gram-negative bacteria (Mishra & Chundawat, 2019).
Antioxidant Activity
- The antioxidant properties of compounds structurally similar to this compound have been investigated. These studies reveal that such compounds can act as effective scavengers of free radicals, indicating their potential as antioxidants (Stanchev et al., 2009).
Potential in Synthesizing Novel Compounds
- Research has focused on utilizing derivatives of this compound for synthesizing novel chemical entities. These include efforts in creating new heterocyclic systems, showcasing the compound's versatility in organic synthesis (Annapurna & Jalapathi, 2014).
Growth Regulation in Plants
- Some derivatives of this compound have been tested for growth-regulating activity in plants, such as soybeans, indicating a potential agricultural application (Stanchev et al., 2010).
Propriétés
IUPAC Name |
ethyl 4-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-4-oxobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S.ClH/c1-2-22-16(21)6-5-15(20)18-9-7-17(8-10-18)12-13(19)14-4-3-11-23-14;/h3-4,11,13,19H,2,5-10,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYVNHMAFMFYEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CC(C2=CC=CS2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)


![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)
![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)





![2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol](/img/structure/B2408759.png)
![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)